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molecular formula C8H7F3N2O2 B1360122 N-Methyl-2-nitro-4-(trifluoromethyl)aniline CAS No. 20200-22-0

N-Methyl-2-nitro-4-(trifluoromethyl)aniline

Cat. No. B1360122
M. Wt: 220.15 g/mol
InChI Key: WNTLWKOCTHOISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07301036B2

Procedure details

To a solution of 2-nitro-4-trifluoromethylaniline (200 mmol, 41.2 g) in DMF (200 mL) cooled to 0° C. was added portionwise NaH (210 mmol, 8.4 g of a 60% suspension in mineral oil) (exothermic, gas evolution). The reaction was allowed to reach ambient temperature for 45 min, then cooled back to 0° C. MeI (220 mmol, 13.7 mL) was added via syringe (exothermic) and the resulting slurry was stirred for 2 h. The reaction mixture was poured into a 1:1 mixture of saturated NaHCO3 and brine (1 L) to provide the product as a bright orange precipitate, which was filtered, washed with water and dried in vacuo. 1H NMR (500 MHz, CDCl3), δ (ppm): 8.52 (d, J=1.2 Hz, 1H), 8.31 (br s, 1H), 7.70 (d, J=8.9 Hz, 1H), 6.98 (d, J=9.2 Hz, 1H), 3.13 (d, J=5.3 Hz, 3H). LC-MS (ESI, Method C): 3.34 min, m/z 221.1 (M+1).
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[H-].[Na+].CI.[C:19]([O-])(O)=O.[Na+]>CN(C=O)C.[Cl-].[Na+].O>[CH3:19][NH:6][C:5]1[CH:7]=[CH:8][C:9]([C:11]([F:12])([F:13])[F:14])=[CH:10][C:4]=1[N+:1]([O-:3])=[O:2] |f:1.2,4.5,7.8.9|

Inputs

Step One
Name
Quantity
41.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)C(F)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
13.7 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
brine
Quantity
1 L
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting slurry was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide the product as a bright orange precipitate, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
3.34 min, m/z 221.1 (M+1)
Duration
3.34 min

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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